Isavuconazonium

Mucormycosis Antifungal susceptibility Mucorales

Sourcing Isavuconazonium sulfate (CAS 742049-41-8) for antifungal research. This water-soluble prodrug (>100 mg/mL) hydrolyzes rapidly (t½ <1 min) to isavuconazole, enabling IV administration without cyclodextrin. Differentiated activity vs. Mucorales (MIC50=2 mg/L) where voriconazole shows none. Moderate CYP3A4 inhibition (2-fold AUC increase) versus strong inhibition by other azoles. Ideal for PK modeling and combination studies. For R&D only.

Molecular Formula C35H35F2N8O5S+
Molecular Weight 717.8 g/mol
CAS No. 742049-41-8
Cat. No. B1236616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsavuconazonium
CAS742049-41-8
SynonymsBAL 8557
BAL-8557
BAL8557
Cresemba
isavuconazole
isavuconazonium sulfate
Molecular FormulaC35H35F2N8O5S+
Molecular Weight717.8 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O
InChIInChI=1S/C35H35F2N8O5S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3/q+1/t22-,23?,35+/m0/s1
InChIKeyRSWOJTICKMKTER-QXLBVTBOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isavuconazonium Sulfate CAS 742049-41-8 Procurement Guide: Prodrug Profile and Regulatory Status


Isavuconazonium sulfate (CAS 742049-41-8, UNII VH2L779W8Q) is the water-soluble prodrug of isavuconazole, a second-generation broad-spectrum triazole antifungal agent [1]. Marketed by Astellas Pharma under the brand name Cresemba, the compound received FDA approval on March 6, 2015, for the treatment of invasive aspergillosis and invasive mucormycosis in adults [2]. As a prodrug, isavuconazonium sulfate is rapidly hydrolyzed by plasma esterases (t1/2 < 1 minute) to yield the active moiety isavuconazole, achieving oral bioavailability of 98% with low intersubject variability and no clinically significant food effect [3]. The compound is available in both oral capsule and intravenous formulations, with the water-soluble prodrug design enabling intravenous administration without the use of cyclodextrin solubilizing agents [4].

Isavuconazonium Procurement: Why Generic Azole Substitution Is Not Supported by Evidence


Despite belonging to the triazole antifungal class, isavuconazonium sulfate cannot be interchanged with other azoles such as voriconazole, posaconazole, or itraconazole due to quantifiable differences in spectrum of activity, drug-drug interaction liability, tolerability profile, and formulation requirements. The prodrug design of isavuconazonium confers distinct physicochemical properties, including high aqueous solubility (>100 mg/mL) that enables intravenous administration without cyclodextrin solubilizers, unlike voriconazole IV which requires sulfobutyl ether-β-cyclodextrin (SBECD) [1]. Furthermore, isavuconazole exhibits a unique spectrum of activity that includes clinically meaningful coverage against Mucorales, whereas voriconazole lacks activity against these pathogens (MIC50/90 >8/>8 mg/L) [2]. The compound also demonstrates a differentiated CYP450 inhibition profile, functioning as a moderate CYP3A4 inhibitor (≥2 to <5-fold increase in substrate AUC) compared to voriconazole and posaconazole, which are strong CYP3A4 inhibitors (≥5-fold increase), with clinically relevant implications for immunosuppressant co-administration [3]. These distinctions are not merely theoretical; they translate into measurable differences in clinical outcomes, safety profiles, and formulation compatibility that preclude direct generic substitution.

Isavuconazonium Sulfate Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Activity Against Mucorales: Isavuconazole vs. Voriconazole and Posaconazole

Isavuconazole demonstrates clinically relevant in vitro activity against Mucorales isolates, with an MIC50/90 of 2/>8 mg/L, inhibiting 59.6% of all Mucorales isolates at ≤2 mg/L and 71.2% at ≤4 mg/L. In contrast, voriconazole shows no meaningful activity against Mucorales (MIC50/90 >8/>8 mg/L). Amphotericin B (MIC50/90 0.5/1 mg/L) displays the highest overall activity, followed by posaconazole (MIC50/90 0.5/8 mg/L). This difference in spectrum is critical, as isavuconazole is the only FDA-approved azole for the primary treatment of invasive mucormycosis [1].

Mucormycosis Antifungal susceptibility Mucorales

CYP3A4 Inhibition Potency: Isavuconazole vs. Voriconazole and Posaconazole

Isavuconazole exhibits moderate inhibition of CYP3A4, increasing the AUC of the probe substrate oral midazolam by 2-fold. In contrast, posaconazole and voriconazole are strong CYP3A4 inhibitors, increasing midazolam AUC by 5-fold and 10-fold, respectively [1]. This quantitative difference translates into clinically meaningful implications: PBPK modeling predicts that co-administration with isavuconazole requires a 50% dose reduction of the anticancer drug ibrutinib, whereas posaconazole and voriconazole require 3- to 6-fold lower doses of substrate drugs [2].

Drug-drug interactions CYP3A4 inhibition Pharmacokinetics

Drug-Related Adverse Events and Discontinuation Rates: Isavuconazole vs. Voriconazole

A meta-analysis of seven studies involving 890 patients with invasive fungal infections demonstrated that isavuconazole has a significantly lower incidence of drug-related adverse events (RR: 0.70, 95% CI: 0.61 to 0.81, p < 0.001) and a significantly lower rate of discontinuation due to drug-related adverse events (RR: 0.56, 95% CI: 0.39 to 0.82, p = 0.003) compared to voriconazole, with no significant difference in overall response (RR: 1.02, 95% CI: 0.83 to 1.25) or all-cause mortality (RR: 0.95, 95% CI: 0.78 to 1.16) [1].

Safety Tolerability Invasive fungal infections

Oral Bioavailability and Formulation Switching: Isavuconazonium vs. Posaconazole

Isavuconazonium sulfate demonstrates 98% oral bioavailability with low intersubject variability and no clinically significant food effect, allowing seamless switching between oral and intravenous formulations without dose adjustment [1]. In contrast, posaconazole oral suspension has variable bioavailability (approximately 8-47%) that is significantly enhanced by food, particularly high-fat meals, and requires dose adjustments when switching formulations .

Pharmacokinetics Bioavailability Intravenous formulation

Isavuconazonium Sulfate CAS 742049-41-8: Evidence-Backed Research and Industrial Applications


Invasive Mucormycosis Research and Therapeutic Development

Isavuconazonium sulfate is uniquely positioned for research involving Mucorales pathogens, including Rhizopus, Lichtheimia, and Mucor species. As the only FDA-approved azole for primary treatment of invasive mucormycosis, it demonstrates quantifiable in vitro activity against Mucorales isolates (MIC50 = 2 mg/L, inhibiting 59.6% at ≤2 mg/L), in contrast to voriconazole which shows no meaningful activity (MIC50/90 >8/>8 mg/L) [1]. This differentiated spectrum makes isavuconazonium sulfate the reference compound for susceptibility testing, mechanism-of-action studies, and novel combination therapy development targeting mucormycosis.

Drug-Drug Interaction Studies Involving CYP3A4 Substrates

For research involving polypharmacy scenarios, isavuconazonium sulfate offers a quantifiably lower CYP3A4 inhibition profile compared to other azoles. With a 2-fold increase in midazolam AUC versus 5-fold for posaconazole and 10-fold for voriconazole [2], isavuconazole serves as a model moderate CYP3A4 inhibitor. This property is particularly valuable for investigating drug-drug interactions in transplant recipients receiving calcineurin inhibitors, or in oncology settings where concomitant administration of CYP3A4-metabolized anticancer agents (ibrutinib, venetoclax, midostaurin) is required [3].

Preclinical Pharmacokinetic and Formulation Studies

The water-soluble prodrug design of isavuconazonium sulfate (>100 mg/mL aqueous solubility) enables intravenous administration without cyclodextrin solubilizers, distinguishing it from voriconazole IV which requires SBECD [4]. The compound's 98% oral bioavailability, lack of food effect, and predictable pharmacokinetics (half-life ~130 hours, volume of distribution 450 L) [5] make it an ideal candidate for pharmacokinetic modeling, tissue penetration studies, and investigation of prodrug activation kinetics in various biological matrices.

Comparative Tolerability and Safety Pharmacology Research

Isavuconazonium sulfate demonstrates a quantifiably superior tolerability profile compared to voriconazole, with a 30% lower risk of drug-related adverse events (RR 0.70, 95% CI 0.61-0.81) and a 44% lower risk of discontinuation due to adverse events (RR 0.56, 95% CI 0.39-0.82), while maintaining comparable efficacy [6]. This differentiated safety profile supports its use as a comparator in safety pharmacology studies and as a preferred agent in research settings where minimizing treatment-emergent adverse events is critical for data integrity.

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